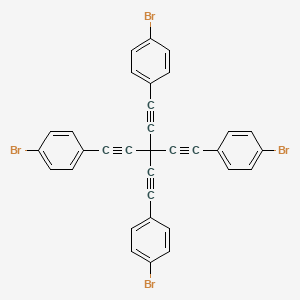
1,5-Bis(4-bromophenyl)-3,3-bis(2-(4-bromophenyl)ethynyl)penta-1,4-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) is a complex organic compound with the molecular formula C33H16Br4. It is an aryl compound with a molecular weight of 732.1 g/mol . This compound is characterized by its multiple bromophenyl and ethynyl groups, making it a significant molecule in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . This reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually heated to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), is essential to obtain the desired product with a purity of 97% or higher .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Base Reagents: Such as sodium hydroxide, used in substitution reactions to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions to introduce oxygen-containing functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Aplicaciones Científicas De Investigación
4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of 4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) involves its interaction with specific molecular targets and pathways. The ethynyl and bromophenyl groups in the compound can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Bromophenyl)ethynyl]pyridine: A compound with similar ethynyl and bromophenyl groups, used in surface chemistry studies.
(4-Bromophenylethynyl)trimethylsilane: Another related compound used in coupling reactions.
Uniqueness
4,4’-(3,3-Bis((4-bromophenyl)ethynyl)penta-1,4-diyne-1,5-diyl)bis(bromobenzene) is unique due to its multiple ethynyl and bromophenyl groups, which provide a high degree of reactivity and versatility in chemical synthesis. Its structure allows for the formation of complex molecular architectures, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C33H16Br4 |
|---|---|
Peso molecular |
732.1 g/mol |
Nombre IUPAC |
1-bromo-4-[5-(4-bromophenyl)-3,3-bis[2-(4-bromophenyl)ethynyl]penta-1,4-diynyl]benzene |
InChI |
InChI=1S/C33H16Br4/c34-29-9-1-25(2-10-29)17-21-33(22-18-26-3-11-30(35)12-4-26,23-19-27-5-13-31(36)14-6-27)24-20-28-7-15-32(37)16-8-28/h1-16H |
Clave InChI |
FQPALBAYFVOXLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC(C#CC2=CC=C(C=C2)Br)(C#CC3=CC=C(C=C3)Br)C#CC4=CC=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


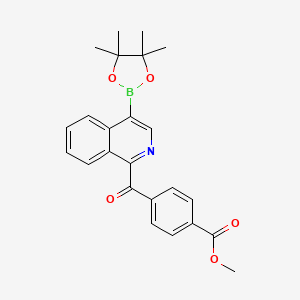

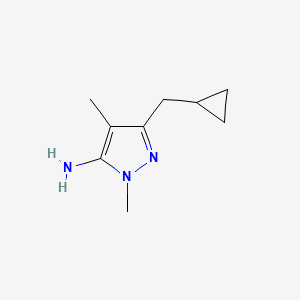
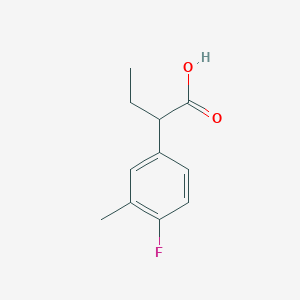
![3-Benzyl 9-tert-butyl 3,7,9-triazabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B15243524.png)
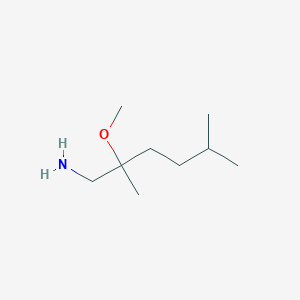
![6-(3,4-Difluorophenyl)-6,7-dihydro-[1,3]dioxolo[4,5-G]quinolin-8(5H)-one](/img/structure/B15243533.png)
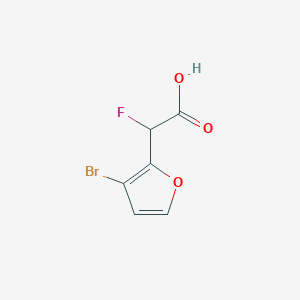
amine](/img/structure/B15243551.png)
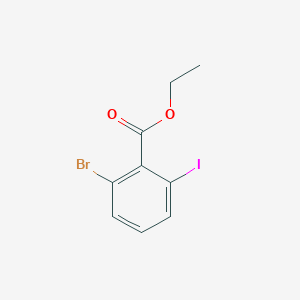
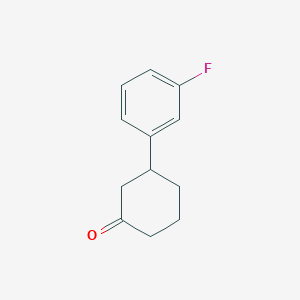
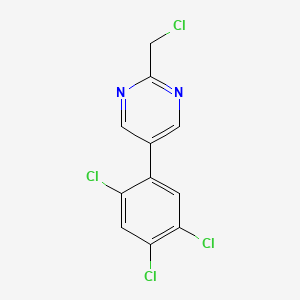
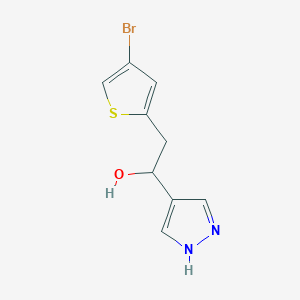
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
